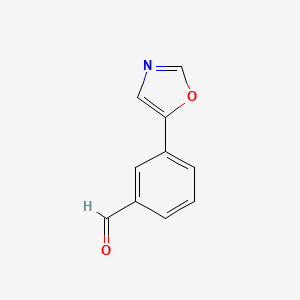

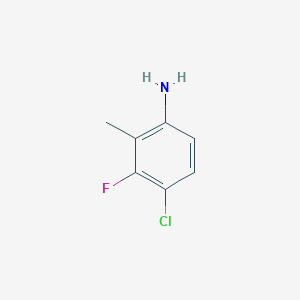

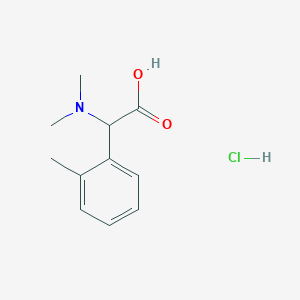

![molecular formula C7H7N3O B3081138 5-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 1096666-10-2](/img/structure/B3081138.png)

5-methoxy-1H-imidazo[4,5-b]pyridine

Descripción general

Descripción

5-methoxy-1H-imidazo[4,5-b]pyridine (5-MIP) is an organic molecule with a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a member of the imidazopyridine family and has a wide range of potential applications. 5-MIP has been studied extensively for its potential use in the synthesis of a variety of compounds, as well as its potential biological effects.

Aplicaciones Científicas De Investigación

Synthesis and Reactions

The synthesis of a novel imidazo[4,5-b]pyridine and its partially saturated derivative relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . The common transformations of the resulting pyridine carboxylate were performed to obtain a series of building blocks, i.e. carboxylic acids, amides, and amines .

Bioisosteres in Medicinal Chemistry

All synthesized building blocks could be considered as promising purine bioisosteres for synthetic and medicinal chemistry . The design and synthesis of bioisosteres is an important part of medicinal chemistry and drug discovery .

Fused Pyridines

In recent years, special attention has been paid to the synthesis of fused pyridines due to their biochemical activity and considering them as promising bioisosteres .

Imidazopyridines

Imidazopyridines are among the most promising purine bioisosteres for potential medical applications . Special attention has been paid in recent years to imidazo[4,5-b]pyridine derivatives, which allowed for the design of compounds with valuable medicinal properties .

Treatment of Migraines

The most successful examples are rimegepant (approved agent for the treatment of migraines) and telcagepant (investigational drug for the treatment of migraines) .

Treatment of Cancer and Proteus Syndrome

Ralimetinib (investigational agent for the treatment of cancer and Proteus syndrome) and miransertib (investigational drug for the treatment of Proteus syndrome) are other examples of the application of imidazo[4,5-b]pyridine derivatives .

Antimicrobial Features

5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . These compounds have been explored for their antimicrobial features .

Mecanismo De Acción

Target of Action

5-Methoxy-1H-imidazo[4,5-b]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Imidazo[4,5-b]pyridine derivatives have been known to target gaba a receptors , and they have been used in the treatment of migraines and cancer .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been known to act as positive allosteric modulators of gaba a receptors . They enhance the effect of the neurotransmitter GABA on the GABA A receptor, which leads to an increase in the flow of chloride ions into the neuron. This results in hyperpolarization of the neuron and makes it less likely to depolarize and generate an action potential .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The application of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, has been known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Propiedades

IUPAC Name |

5-methoxy-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-3-2-5-7(10-6)9-4-8-5/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPPBHVAOKXGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

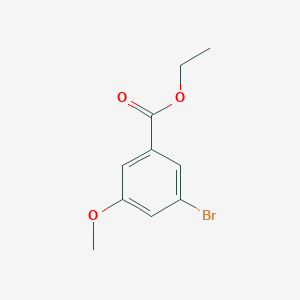

![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

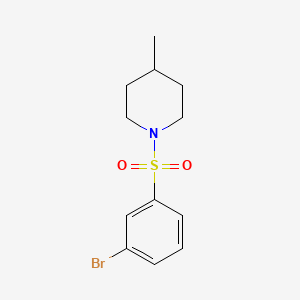

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

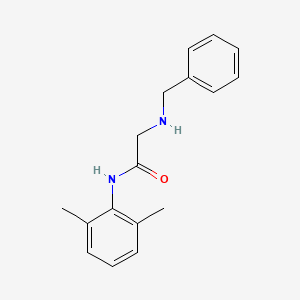

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)

![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)